4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

Vue d'ensemble

Description

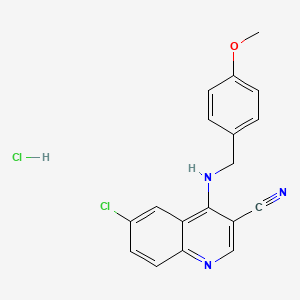

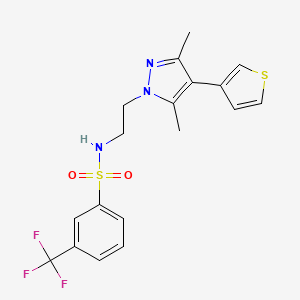

The compound “4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile” is a quinazolinone derivative . It has a molecular formula of C15H8BrN3O2 and an average mass of 342.147 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core with a bromo substituent at the 6-position, a hydroxy group at the 3-position, and a benzenecarbonitrile group at the 4-position .Applications De Recherche Scientifique

Synthetic Applications and Chemical Reactivity

Building Blocks for Heterocyclic Compounds : The reactivity of related quinazolinyl compounds has been utilized in the synthesis of diverse heterocyclic structures, including triazines, quinazolino benzotriazines, and oxazinoquinazolinones. These studies highlight the versatility of quinazolinyl derivatives in creating complex molecular architectures through cyclization and coupling reactions, serving as precursors for a wide range of potential applications in medicinal chemistry and material science (Gescher, Stevens, & Turnbull, 1977); (Hermecz, Szilágyi, Őrfi, Kökösi, & Szász, 1993).

Cyclization and Coupling Reactions : Research into the conversion of related 4-anilinoquinazoline derivatives demonstrates their potential in generating benzoimidazoquinazoline carbonitriles through oxidative and nonoxidative C-N couplings. This indicates the compound's utility in synthesizing complex heterocycles, which could have implications for developing new materials or pharmaceuticals (Mirallai & Koutentis, 2015).

Synthetic Transformations for Heterocyclic Chemistry : The chemical transformations of anthranilamide and its interaction with isocyanates, leading to oxazoloquinazolinones and thiazoloquinazolinones, showcase the compound's role in the synthesis of novel heterocyclic frameworks. These findings suggest the potential for creating a variety of biologically active molecules or functional materials (Chern, Shish, Chang, Chan, & Liu, 1988).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to targetpotassium channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating cellular functions such as cell signaling and inflammation.

Mode of Action

For instance, some compounds act as K ATP channel openers , leading to cell membrane hyperpolarization . Others inhibit COX-1 and COX-2 enzymes, reducing the production of prostaglandins and other inflammatory mediators .

Propriétés

IUPAC Name |

4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3O2/c16-11-5-6-13-12(7-11)15(20)19(21)14(18-13)10-3-1-9(8-17)2-4-10/h1-7,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVKADDIBUZARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327539 | |

| Record name | 4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile | |

CAS RN |

338774-70-2 | |

| Record name | 4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)

![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)

![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2894395.png)